(S)-Piperidin-3-ylmethanol hydrochloride
Overview
Description
(S)-Piperidin-3-ylmethanol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Piperidin-3-ylmethanol hydrochloride typically involves the reduction of piperidin-3-one using a suitable reducing agent. One common method is the reduction of piperidin-3-one with sodium borohydride in the presence of methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the catalytic hydrogenation of piperidin-3-one using a palladium catalyst under high pressure and temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. This method is preferred for large-scale production due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
(S)-Piperidin-3-ylmethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of piperidin-3-one or piperidin-3-aldehyde.
Reduction: Formation of various reduced piperidine derivatives.
Substitution: Formation of substituted piperidine compounds with different functional groups.
Scientific Research Applications
(S)-Piperidin-3-ylmethanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (S)-Piperidin-3-ylmethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A parent compound with a similar structure but lacking the hydroxyl group.
Piperidin-3-one: An oxidized form of (S)-Piperidin-3-ylmethanol hydrochloride.
Piperidin-3-aldehyde: Another oxidized derivative with an aldehyde functional group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a piperidine ring and a hydroxyl group. This combination of features makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[(3S)-piperidin-3-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFTUQPTEOPYGV-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743572 | |
Record name | [(3S)-Piperidin-3-yl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125551-75-8 | |
Record name | [(3S)-Piperidin-3-yl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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